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molecular formula C8H8ClNO3 B8644226 4-Chloropicolinic acid ethyl ester N-oxide CAS No. 850897-67-5

4-Chloropicolinic acid ethyl ester N-oxide

Cat. No. B8644226
M. Wt: 201.61 g/mol
InChI Key: IGIAUNUEPGTSSW-UHFFFAOYSA-N
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Patent
US07696202B2

Procedure details

4-Chloropicolinic acid ethyl ester N-oxide (1.6 g, 8 mmol) was added to 4 mL of phosphorus oxychloride at 0° C. and stirred at 0° C. for one hour. The solution was then heated at 100° C. for four hours. Excess POCl3 was removed in vacuo, and the residue was dissolved in ethyl acetate, washed with cold sodium bicarbonate solution, and extracted with ethyl acetate. Removal of the solvent gave 4,6-dichloropicolinic acid ethyl ester (compound A) as an off-white solid (1.12 g, 64%). The methyl ester can be made by an analogous procedure.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[N+:6]([O-])=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:16])[N:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC(C=1[N+](=CC=C(C1)Cl)[O-])=O
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 100° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with cold sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C1=NC(=CC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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